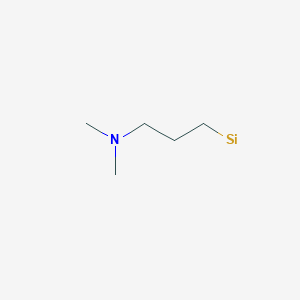
3-(2-aminoethyl)-1H-indole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-aminoethyl)-1H-indole-5-carboxylic acid is a compound that belongs to the indole family, which is known for its diverse biological activities. This compound is structurally related to tryptamine, a well-known neurotransmitter. The indole ring system is a common motif in many biologically active molecules, including serotonin and melatonin .
準備方法
The synthesis of 3-(2-aminoethyl)-1H-indole-5-carboxylic acid can be achieved through several routes. One common method involves the reaction of indole-5-carboxylic acid with ethylenediamine under specific conditions. The reaction typically requires a catalyst and is carried out under reflux conditions to ensure complete conversion . Industrial production methods often involve the use of large-scale reactors and continuous flow systems to optimize yield and purity .
化学反応の分析
3-(2-aminoethyl)-1H-indole-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential role as a neurotransmitter and its interactions with various receptors . In medicine, it is being investigated for its potential therapeutic effects, including its antioxidant properties . Industrial applications include its use in the synthesis of pharmaceuticals and other biologically active compounds .
作用機序
The mechanism of action of 3-(2-aminoethyl)-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets, such as serotonin receptors. It can modulate the activity of these receptors, leading to various physiological effects . The compound’s structure allows it to bind to these receptors and influence their activity, which can result in changes in neurotransmitter levels and signaling pathways .
類似化合物との比較
3-(2-aminoethyl)-1H-indole-5-carboxylic acid is similar to other indole derivatives, such as tryptamine and serotonin. its unique structure, which includes a carboxylic acid group, distinguishes it from these compounds . This structural difference can lead to variations in its biological activity and interactions with receptors . Other similar compounds include melatonin and bufotenin, which also share the indole ring system but differ in their functional groups and biological activities .
特性
分子式 |
C11H12N2O2 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC名 |
3-(2-aminoethyl)-1H-indole-5-carboxylic acid |
InChI |
InChI=1S/C11H12N2O2/c12-4-3-8-6-13-10-2-1-7(11(14)15)5-9(8)10/h1-2,5-6,13H,3-4,12H2,(H,14,15) |
InChIキー |
CDWFDLYRKQOGNR-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1C(=O)O)C(=CN2)CCN |
同義語 |
5-carboxytryptamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[[(s)-4-Oxo-2-azetidinyl]carbonyl]-l-histidyl-l-prolinamide dihydrate](/img/structure/B1257948.png)







![(1R,2S,6R,14R,15R,19R)-19-[(2S)-2-hydroxypentan-2-yl]-15-methoxy-5-prop-2-enyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol](/img/structure/B1257966.png)


![1-(7-methyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)-N-(4-methylphenyl)-2-pyrrolidinecarboxamide](/img/structure/B1257970.png)

